
(R)-2-amino-3-(4-ethylphenyl)propanoic acid
Overview
Description
®-2-amino-3-(4-ethylphenyl)propanoic acid is a chiral amino acid derivative with a phenyl group substituted at the para position with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(4-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of the corresponding α,β-unsaturated ester using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Another method involves the use of chiral auxiliaries in the alkylation of glycine derivatives. The reaction conditions typically include the use of strong bases such as sodium hydride or lithium diisopropylamide to deprotonate the glycine derivative, followed by the addition of the appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-3-(4-ethylphenyl)propanoic acid may involve the use of biocatalysts to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered enzymes for asymmetric synthesis are common strategies. These methods offer high selectivity and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Chiral Building Block
The compound's chiral nature makes it a valuable building block in the synthesis of pharmaceuticals. Chiral molecules can exhibit vastly different biological activities, making (R)-2-amino-3-(4-ethylphenyl)propanoic acid a candidate for developing novel drugs with enhanced efficacy and reduced side effects. Its application in drug discovery is particularly promising as it can serve as a precursor for synthesizing more complex chiral compounds that may target specific biological pathways effectively.
Neuropharmacological Potential
Research indicates that derivatives of amino acids similar to this compound have been explored for their roles as neurotransmitter precursors or inhibitors of enzyme activity. The presence of the ethylphenyl group could influence interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Peptide Synthesis
This compound is utilized in peptide synthesis due to its reactive functional groups. The tert-butoxycarbonyl (Boc) protecting group allows for selective modifications during peptide assembly. Upon deprotection, the free amino acid can participate in various coupling reactions, enabling the formation of peptides with specific sequences and structures essential for biopharmaceutical applications.
Structure-Activity Relationship Studies
The unique structure of this compound allows researchers to investigate structure-activity relationships (SAR) within various biological systems. Understanding how modifications to its structure affect biological activity can lead to the development of more potent compounds tailored for specific therapeutic targets .
Mechanism of Action
The mechanism of action of ®-2-amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural amino acids, allowing it to participate in biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-3-phenylpropanoic acid: Lacks the ethyl group on the phenyl ring.
®-2-amino-3-(4-methylphenyl)propanoic acid: Has a methyl group instead of an ethyl group on the phenyl ring.
®-2-amino-3-(4-isopropylphenyl)propanoic acid: Contains an isopropyl group on the phenyl ring.
Uniqueness
®-2-amino-3-(4-ethylphenyl)propanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can affect its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.
Biological Activity
(R)-2-amino-3-(4-ethylphenyl)propanoic acid, often referred to as a chiral amino acid derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and its implications in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 193.24 g/mol. The compound features an ethyl-substituted phenyl group, which is significant for its biological interactions. The presence of both amino and carboxylic acid functional groups allows for diverse chemical reactivity, making it a versatile candidate for further synthetic modifications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of neurochemistry and antimicrobial research.
Neurotransmitter Modulation
This compound has been studied for its potential role as a neurotransmitter modulator . Its structural similarity to other amino acids suggests possible interactions with neurotransmitter receptors, which could influence pathways related to pain perception and mood regulation. The specific mechanisms through which it exerts these effects are still under investigation, but preliminary findings indicate that it may enhance or inhibit neurotransmitter activity depending on the context.
Synthesis and Screening
Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, a study synthesized several derivatives with varying substitutions on the phenyl ring and assessed their cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer). Some derivatives exhibited significant reductions in cell viability, indicating potential anticancer properties .
Compound | Cell Viability Reduction (%) | MIC against MRSA (µg/mL) |
---|---|---|
Compound 20 | 50% | 8 |
Compound 29 | 31.2% | 32 |
Compound 32 | 58.9% | >64 |
The mechanism by which this compound may exert its effects involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions are crucial for modulating the activity of target proteins, leading to desired therapeutic effects.
Future Directions
Given the promising biological activities associated with this compound and its derivatives, further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of this compound.
- Expanded Screening : Testing against a broader range of pathogens and cancer cell lines.
- Structural Modifications : Exploring how variations in structure affect biological activity.
Q & A
Q. Basic: What are the common synthetic routes for (R)-2-amino-3-(4-ethylphenyl)propanoic acid, and how can enantiomeric purity be ensured?
Answer:
Synthesis typically involves asymmetric catalysis or resolution techniques. For example, chiral auxiliaries or enzymes (e.g., lipases) can induce stereoselectivity during the formation of the α-amino acid backbone . Enantiomeric purity is validated using chiral HPLC or polarimetry, with conditions optimized based on solvent polarity and column chemistry (e.g., polysaccharide-based chiral stationary phases) . Reaction intermediates may require protecting groups (e.g., Boc or Fmoc) to prevent racemization during steps like alkylation of the phenyl ring .
Q. Advanced: How do structural modifications at the para position of the phenyl ring influence the compound's receptor binding affinity?
Answer:
Substituents at the para position (e.g., ethyl, hydroxyl, or halogens) modulate electronic and steric interactions with target receptors. For instance:
- Ethyl groups enhance lipophilicity, potentially increasing blood-brain barrier permeability .
- Fluorine substitutions (as seen in analogs) improve metabolic stability via reduced oxidative metabolism .
Comparative studies using radioligand binding assays (e.g., for neurotransmitter receptors) and molecular docking simulations can quantify affinity changes. For example, replacing ethyl with hydroxyl groups may reduce binding to hydrophobic pockets in receptors like GABAA .
Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and enantiopurity. Aromatic protons (6.8–7.2 ppm) and the α-proton (3.5–4.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]<sup>+</sup> at 208.1 g/mol) .
- IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O peaks (~1700 cm⁻¹) confirm functional groups .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?
Answer:
Contradictions may arise from variability in assay conditions (e.g., cell lines, pH, or incubation time). Strategies include:
- Standardized Protocols : Replicate studies using identical cell models (e.g., HEK293 for GPCR assays) and buffer systems .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like purity (≥95% by HPLC) or solvent effects (DMSO vs. aqueous) .
- Orthogonal Assays : Validate findings using both in vitro (e.g., cAMP accumulation) and in silico (e.g., molecular dynamics) approaches .
Q. Basic: What are the typical impurities encountered during synthesis, and how are they analyzed?
Answer:
Common impurities include:
- Diastereomers : Formed during incomplete stereochemical control, detected via chiral HPLC .
- Oxidation Byproducts : Carboxylic acid derivatives from over-oxidation, identified by LC-MS .
- Alkylation Side Products : Para-substituted isomers (e.g., meta-ethyl derivatives), resolved using reverse-phase HPLC with C18 columns .
Quantitative analysis employs calibration curves with reference standards (e.g., USP-grade impurities) .
Q. Advanced: What strategies improve yield in large-scale synthesis without compromising purity?
Answer:
- Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates, minimizing side reactions .
- Solvent Engineering : Switch from THF to ethanol-water mixtures to enhance solubility of polar intermediates .
- Process Controls : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to terminate reactions at peak yield .
Q. Basic: How does the ethyl group at the para position affect the compound’s physicochemical properties?
Answer:
- LogP : Increases hydrophobicity (LogP ~1.5 vs. ~0.5 for unsubstituted analogs), enhancing membrane permeability .
- pKa : The electron-donating ethyl group slightly raises the carboxylic acid pKa (~2.3 vs. ~2.1 for phenylalanine) .
- Crystallinity : Ethyl substitution reduces melting point (mp ~215°C) compared to hydroxylated analogs (mp >250°C) .
Q. Advanced: How to design assays to study the compound’s effects on neurotransmitter systems?
Answer:
- Receptor Binding Assays : Use <sup>3</sup>H-labeled ligands (e.g., for NMDA or serotonin receptors) in cortical neuron membranes. Measure displacement IC50 values .
- Electrophysiology : Patch-clamp recordings in hippocampal slices to assess modulation of ionotropic receptor currents .
- In Silico Modeling : Docking into receptor crystal structures (e.g., PDB 6WKP for GABAA) to predict binding modes .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-ethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDBHFQJATNBQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654416 | |
Record name | 4-Ethyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721385-17-7 | |
Record name | 4-Ethyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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